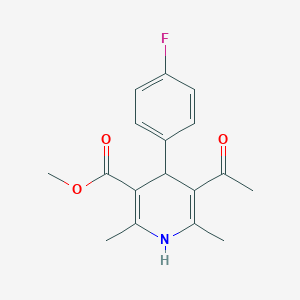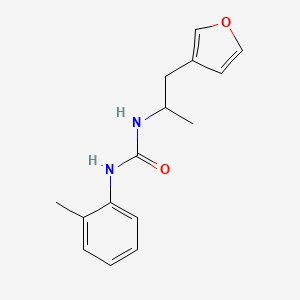
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Understanding Osmolyte Mixtures
Organisms exposed to environmental water stress accumulate osmolytes, including urea, to stabilize proteins. Notably, marine cartilaginous fishes and coelacanths use a combination of urea and methylamines as osmolytes in a specific ratio to balance the denaturant (urea) and stabilizer effects. This mixture's effects on protein stability, particularly ribonuclease T1, highlight urea's role beyond a simple metabolic end product, revealing its contribution to osmolyte-induced protein stability mechanisms (Lin & Timasheff, 1994).
Antibacterial Applications
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a compound related to the urea family, has been synthesized and tested against various pathogens, demonstrating a broad spectrum of antibacterial activity. This suggests potential medicinal applications for urea derivatives, emphasizing the need for further development into novel drugs (Donlawson et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of urea derivatives, such as 1,3-bis[(E)-furan-2-yl)methylene]urea, have been explored for their antibacterial and antifungal activities. These studies reveal the potential of furan-urea compounds as inhibitors against a range of microbial pathogens, underscoring the versatility of urea derivatives in chemical synthesis and their potential applications in developing new antimicrobial agents (Alabi et al., 2020).
Resin Applications
Amino and furan resins, which include urea derivatives, are used in various industrial applications due to their complementary properties to phenolic resins. These resins, such as urea-formaldehyde and melamine-formaldehyde, are vital in manufacturing products requiring specific coloration and thermal properties. This highlights the role of urea derivatives in the production of specialized resins with applications ranging from industrial manufacturing to consumer goods (Ibeh, 1998).
properties
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12(2)9-13-7-8-19-10-13/h3-8,10,12H,9H2,1-2H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADZLIWGVGSQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)CC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Furan-3-yl)propan-2-yl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

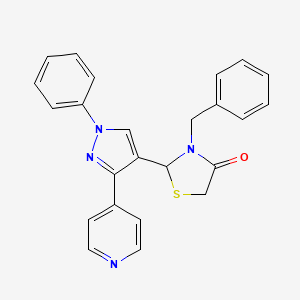
![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)


![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)

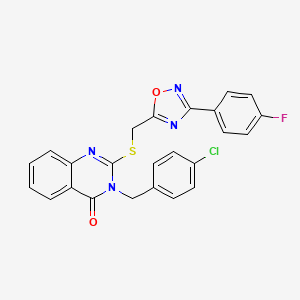
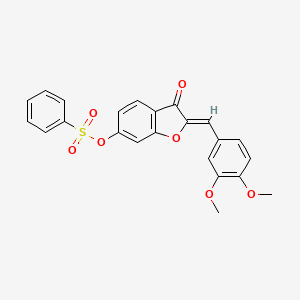


![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)
![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)
